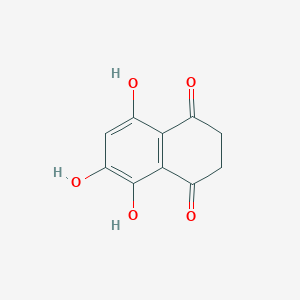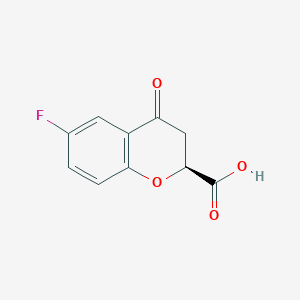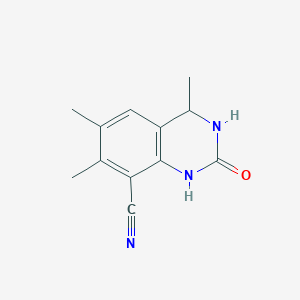
2,6-diamino-5-chloroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5-chloroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of amino and chloro substituents on the quinazoline ring can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5-chloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-diamino-5-chlorobenzamide with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring the purity of the final product through crystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-5-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-5-chloroquinazolin-4(3H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell wall synthesis. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminoquinazolin-4(3H)-one: Lacks the chloro substituent.
5-Chloroquinazolin-4(3H)-one: Lacks the amino substituents.
2,6-Diamino-4(3H)-quinazolinone: Similar structure but without the chloro group.
Uniqueness
2,6-Diamino-5-chloroquinazolin-4(3H)-one is unique due to the presence of both amino and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique interactions with biological targets, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C8H7ClN4O |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
2,6-diamino-5-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H7ClN4O/c9-6-3(10)1-2-4-5(6)7(14)13-8(11)12-4/h1-2H,10H2,(H3,11,12,13,14) |
Clave InChI |
NBZYJPVWAIGHSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1N)Cl)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)




![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)



![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)

